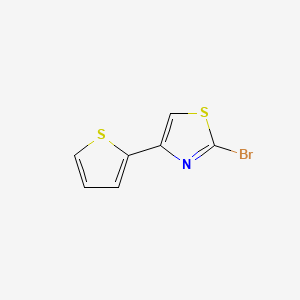![molecular formula C7H8O2S B1519260 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde CAS No. 1118786-97-2](/img/structure/B1519260.png)
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Overview
Description
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.21 . It is an oil-like substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil-like substance . It has a molecular weight of 156.21 . The compound is stored at -10 degrees Celsius .Scientific Research Applications
Catalysis and Chemical Production
Furfurals, including furan-2-carbaldehyde derivatives, are key intermediates in the chemical industry. They are typically produced through homogeneous catalysis but can benefit from heterogeneously catalyzed processes for green chemistry, involving less corrosive reaction mixtures and easier separation and recovery of the catalyst. The catalytic conversion approaches are significant for the production of furfural and 5-(hydroxymethyl)-2-furaldehyde (HMF), with the latter formed from glucose and fructose in the presence of an acidic catalyst. This process is crucial in biorefinery applications, where furfural and HMF are important platform chemicals, often reduced with H2 over heterogeneous catalysts to convert oxygen-rich compounds (Karinen, Vilonen, & Niemelä, 2011); (Nakagawa, Tamura, & Tomishige, 2013).
Biomass Conversion and Environmental Impact
In biomass conversion, furan-2-carbaldehydes serve as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This process is notable for not requiring protection of hydroxyl, carboxyl, amide, or secondary amino groups. These methods contribute to sustainable and environmentally friendly chemical synthesis (Yu et al., 2018).
Neuroprotective Activity
In the field of pharmacology, compounds like 5-[(methylsulfanyl)methyl]furan-2-carbaldehyde have been isolated from Gastrodia elata, showing potential neuroprotective activity against cell damage induced by toxins. This suggests their potential in developing new drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases (Li et al., 2016).
Thermodynamic Properties
Studying the thermodynamic properties of furan-2-carbaldehyde isomers, including nitrophenyl derivatives, aids in optimizing synthesis, purification, and application processes. Understanding these properties also provides deeper theoretical knowledge about the nature of these compounds (Dibrivnyi et al., 2015).
Antitumor Applications
Research on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents reveals their potential in cancer treatment. One of the lead compounds from this study demonstrated superior efficacy compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(methylsulfanylmethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOMHZIAWGSUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258965 | |
| Record name | 5-[(Methylthio)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-97-2 | |
| Record name | 5-[(Methylthio)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Methylthio)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


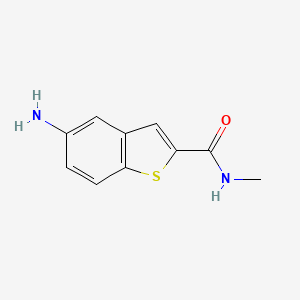
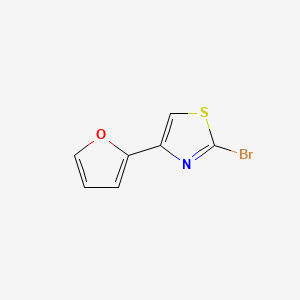
![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)
![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

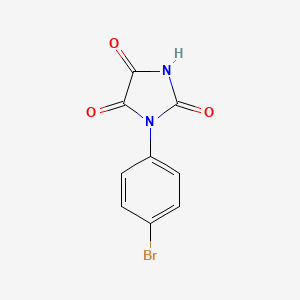
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
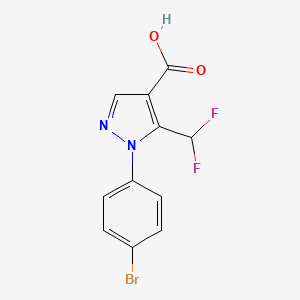
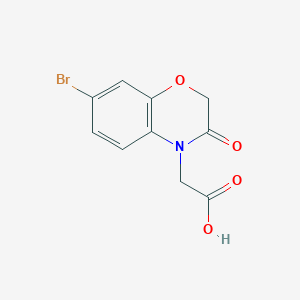
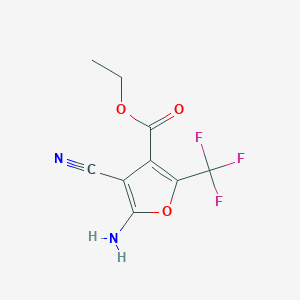
![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)
